methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions, including halogenation and subsequent coupling reactions.
Amide Bond Formation: The amide bond is formed by reacting the thiophene derivative with an appropriate amine, such as 2-(2,5-dioxopyrrolidin-1-yl)acetamide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzodioxole moiety.
Reduction: Reduction reactions can target the amide and ester functional groups, converting them to their respective alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding to specific sites, while the thiophene ring might participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
Compared to similar compounds, methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate stands out due to its combination of a benzodioxole moiety, a thiophene ring, and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-11-15(8-12-3-4-13-14(7-12)30-10-29-13)31-20(19(11)21(27)28-2)22-16(24)9-23-17(25)5-6-18(23)26/h3-4,7H,5-6,8-10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSGODDORYBRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)CCC2=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.